molecular formula C19H22N8O B2413800 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone CAS No. 1251683-56-3

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone

Cat. No.: B2413800
CAS No.: 1251683-56-3
M. Wt: 378.44
InChI Key: CPVFKOXJNWGOIB-UHFFFAOYSA-N
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Description

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methylpyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C19H22N8O and its molecular weight is 378.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to the query molecule have been synthesized through various chemical reactions, involving intermediates like enaminones, aminopyrazoles, and cyano esters. These synthetic pathways often lead to novel derivatives with potential antimicrobial, anticancer, and anti-inflammatory properties. For instance, novel pyrazolo[1,5-a]pyrimidine and pyrimidinone derivatives have shown moderate effects against bacterial and fungal species, indicating their potential as antimicrobial agents (Abdel‐Aziz et al., 2008).

Anticancer and Anti-Inflammatory Activities

Some of these compounds have been evaluated for their anticancer and anti-inflammatory activities. For example, novel pyrazolopyrimidines derivatives were synthesized and showed significant anticancer activity, comparable to known drugs like doxorubicin, suggesting their potential in cancer therapy (Hafez et al., 2016). Furthermore, benzodifuranyl and thiazolopyrimidine derivatives derived from natural compounds like visnagenone have been synthesized and demonstrated high inhibitory activity on COX-2, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

Molecular interaction studies of related compounds with biological targets, such as cannabinoid receptors, have been conducted to understand their mode of action. For example, the molecular interaction of a pyrazole carboxamide antagonist with the CB1 cannabinoid receptor was studied, providing insights into the steric and electrostatic interactions important for binding and activity (Shim et al., 2002).

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methylpyrimidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c1-13-4-5-20-18(23-13)19(28)26-8-6-25(7-9-26)16-11-17(22-12-21-16)27-15(3)10-14(2)24-27/h4-5,10-12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVFKOXJNWGOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.